molecular formula C12H6Br2I2 B3029998 2,2'-Dibromo-4,4'-diiodo-1,1'-biphenyl CAS No. 852138-93-3

2,2'-Dibromo-4,4'-diiodo-1,1'-biphenyl

Cat. No.: B3029998
CAS No.: 852138-93-3
M. Wt: 563.79
InChI Key: MJZNAWMPPSJRJX-UHFFFAOYSA-N
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Description

2,2'-Dibromo-4,4'-diiodo-1,1'-biphenyl (CAS RN: 852138-93-3) is a high-purity halogensubstituted biphenyl compound offered at 95% purity . This solid serves as a versatile and critical synthetic building block in advanced materials research, particularly in the development of organic electronic materials. Its molecular structure, with distinct bromine and iodine atoms at the 2,2' and 4,4' positions respectively (C12H6Br2I2, MW: 563.79 g/mol), makes it a valuable precursor in metal-catalyzed cross-coupling reactions, such as Suzuki and Ullmann-type couplings . The primary research value of this compound lies in its application for constructing complex organic semiconductors and π-conjugated systems. It is strategically used to synthesize novel monomers and polymers for Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPV), and Organic Field-Effect Transistors (OFETs) . The differing reactivity of the bromo and iodo substituents allows for sequential and selective functionalization, providing researchers with precise control over the architecture of the target molecule. This compound is strictly for research and development purposes. FOR RESEARCH USE ONLY (RUO). Not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-bromo-1-(2-bromo-4-iodophenyl)-4-iodobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br2I2/c13-11-5-7(15)1-3-9(11)10-4-2-8(16)6-12(10)14/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZNAWMPPSJRJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)Br)C2=C(C=C(C=C2)I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br2I2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60730790
Record name 2,2'-Dibromo-4,4'-diiodo-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60730790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

563.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852138-93-3
Record name 2,2'-Dibromo-4,4'-diiodo-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60730790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dibromo-4,4’-diiodo-1,1’-biphenyl typically involves the halogenation of biphenyl derivatives. One common method is the reaction of 4,4’-diamino-2,2’-dibromobiphenyl with iodine in the presence of a suitable oxidizing agent . The reaction is carried out under controlled conditions to ensure the selective introduction of iodine atoms at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process requires careful control of reaction parameters such as temperature, concentration, and reaction time to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2,2’-Dibromo-4,4’-diiodo-1,1’-biphenyl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized biphenyl derivatives, while oxidation and reduction can lead to the formation of different oxidized or reduced products .

Scientific Research Applications

2,2’-Dibromo-4,4’-diiodo-1,1’-biphenyl has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving halogenated biphenyls and their biological effects.

    Medicine: Research into its potential medicinal properties, such as its use in drug development, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,2’-Dibromo-4,4’-diiodo-1,1’-biphenyl involves its interaction with various molecular targets. The presence of bromine and iodine atoms allows it to participate in halogen bonding and other interactions that can influence its reactivity and biological activity. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological studies .

Comparison with Similar Compounds

Substituent and Structural Analysis

Compound Name Substituents CAS Number Molecular Weight (g/mol) Key Properties Applications References
2,2'-Dibromo-4,4'-diiodo-1,1'-biphenyl 2-Br, 4-I on each phenyl 852138-93-3 563.79 High molecular weight; Br and I enable sequential cross-coupling reactions. Synthesis of GNRs, polycyclic heteroarenes, and carbon-rich materials.
4,4'-Dibromo-2,2'-dinitro-1,1'-biphenyl 4-Br, 2-NO₂ on each phenyl 91371-12-9 402.00 Electron-withdrawing NO₂ groups enhance reactivity in electrophilic substitutions. Intermediate for semiconductors, OLEDs, and organic photovoltaics.
4,4'-Diiodobiphenyl 4-I on each phenyl 3001-15-8 406.00 High iodine content facilitates Ullmann and Suzuki couplings. Cross-coupling reactions, materials science.
2,2'-Dibromo-4,4'-diamino-1,1'-biphenyl 2-Br, 4-NH₂ on each phenyl - ~309.92 Electron-donating NH₂ groups enable ligand formation and polymerization. Polymer precursors, coordination chemistry.
3,3'-Dibromo-4,4'-diiodo-1,1'-biphenyl 3-Br, 4-I on each phenyl - ~563.79 Steric hindrance from 3,3'-Br affects reaction pathways. Limited applications due to synthetic challenges.

Research Findings and Challenges

  • Synthetic Feasibility: The 2,2',4,4'-substitution pattern in this compound is well-documented, whereas 3,3'-substituted analogs require novel synthetic routes due to a lack of literature precedents .
  • Stability :
    • Light-sensitive iodine in this compound necessitates dark storage, whereas nitro-containing derivatives are more thermally stable .

Biological Activity

2,2'-Dibromo-4,4'-diiodo-1,1'-biphenyl (CAS Number: 852138-93-3) is a halogenated biphenyl compound with significant potential in various fields including medicinal chemistry and materials science. Its unique structure, characterized by the presence of bromine and iodine substituents, lends it distinctive biological properties that are the focus of ongoing research.

  • Molecular Formula : C12H6Br2I2
  • Molecular Weight : 563.79 g/mol
  • Structural Characteristics : The compound features two bromine and two iodine atoms at specific positions on the biphenyl framework, which influences its reactivity and biological interactions.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, particularly in the realms of antimicrobial and anticancer properties. The halogenated nature of the compound allows it to interact with biological systems in unique ways.

The biological activity of this compound is primarily attributed to its ability to form halogen bonds and interact with molecular targets within cells. These interactions can modulate signaling pathways and influence cellular responses.

Antimicrobial Activity

Studies have shown that derivatives of this compound possess notable antimicrobial properties. For instance:

  • A study demonstrated that certain halogenated biphenyls exhibited significant antibacterial activity against various strains of bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Properties

The compound has also been investigated for its potential anticancer effects:

  • Research indicates that halogenated biphenyls can induce apoptosis in cancer cells through the activation of intrinsic pathways. This is thought to be mediated by oxidative stress and mitochondrial dysfunction .
  • A specific case study involving breast cancer cell lines revealed that treatment with this compound led to a reduction in cell viability and an increase in markers associated with apoptosis .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
CytotoxicityReduced cell viability in treated cells

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, various concentrations of this compound were tested against Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response with significant inhibition observed at higher concentrations.

Case Study 2: Cancer Cell Line Studies

A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. The compound was administered at varying concentrations over a period of 48 hours. Results showed a marked decrease in cell proliferation and an increase in apoptotic markers such as caspase activation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-Dibromo-4,4'-diiodo-1,1'-biphenyl
Reactant of Route 2
2,2'-Dibromo-4,4'-diiodo-1,1'-biphenyl

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